2-(1,3-Benzodioxol-5-ylmethyl)-7-fluoro-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Catalog No.
S12011488
CAS No.
M.F
C28H22FNO6
M. Wt
487.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(1,3-Benzodioxol-5-ylmethyl)-7-fluoro-1-(3-propo...

Product Name

2-(1,3-Benzodioxol-5-ylmethyl)-7-fluoro-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

IUPAC Name

2-(1,3-benzodioxol-5-ylmethyl)-7-fluoro-1-(3-propoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

Molecular Formula

C28H22FNO6

Molecular Weight

487.5 g/mol

InChI

InChI=1S/C28H22FNO6/c1-2-10-33-19-5-3-4-17(12-19)25-24-26(31)20-13-18(29)7-9-21(20)36-27(24)28(32)30(25)14-16-6-8-22-23(11-16)35-15-34-22/h3-9,11-13,25H,2,10,14-15H2,1H3

InChI Key

FJLCPLNXXBCTPZ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)C2C3=C(C(=O)N2CC4=CC5=C(C=C4)OCO5)OC6=C(C3=O)C=C(C=C6)F

The compound 2-(1,3-benzodioxol-5-ylmethyl)-7-fluoro-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic molecule characterized by its unique structural features. It consists of a chromeno-pyrrole framework, which is fused with a benzodioxole moiety. The presence of a fluorine atom and a propoxyphenyl group enhances its chemical properties and potential biological activity. This compound has garnered interest in medicinal chemistry due to its structural diversity and potential therapeutic applications.

The reactivity of this compound can be attributed to the functional groups present in its structure. Key reactions may include:

  • Nucleophilic substitutions: The fluorine atom can be replaced by nucleophiles under appropriate conditions, which can lead to derivatives with varied biological activities.
  • Electrophilic aromatic substitution: The aromatic rings in the structure can participate in electrophilic substitutions, allowing for further functionalization.
  • Cyclization reactions: The compound may undergo cyclization to form new ring structures that could enhance its pharmacological profile.

These reactions are vital for the development of analogs and derivatives that could exhibit improved efficacy or selectivity.

Research indicates that compounds similar to 2-(1,3-benzodioxol-5-ylmethyl)-7-fluoro-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione may exhibit various biological activities, including:

  • Anticancer properties: Compounds with similar structures have shown potential in inhibiting tumor growth and inducing apoptosis in cancer cells.
  • Neuroprotective effects: Some derivatives have been studied for their ability to protect neuronal cells from oxidative stress and neurodegeneration.
  • Antioxidant activity: The presence of phenolic groups may contribute to antioxidant effects, reducing oxidative damage in biological systems.

These activities suggest that this compound could be a candidate for further pharmacological studies.

The synthesis of 2-(1,3-benzodioxol-5-ylmethyl)-7-fluoro-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step synthetic procedures. Common methods include:

  • Formation of the chromeno-pyrrole core: This can be achieved through condensation reactions between appropriate aldehydes and amines.
  • Introduction of the benzodioxole moiety: This step often involves coupling reactions or cyclization techniques that incorporate the benzodioxole structure into the main framework.
  • Fluorination and alkylation: The incorporation of fluorine and propoxy groups can be performed using standard halogenation techniques followed by nucleophilic substitution reactions.

These synthetic routes require careful optimization to ensure high yields and purity of the final product.

The potential applications of this compound span several fields:

  • Pharmaceutical development: Due to its promising biological activities, it may serve as a lead compound for developing new drugs targeting cancer or neurodegenerative diseases.
  • Chemical probes: The unique structure could be utilized as a chemical probe in biological studies to understand specific cellular pathways.
  • Material science: Its properties might also be explored in creating advanced materials with specific electronic or optical characteristics.

Interaction studies are crucial for understanding how this compound interacts with biological targets:

  • Receptor binding assays: These studies help determine the affinity of the compound for specific receptors involved in disease processes.
  • Enzyme inhibition assays: Evaluating its ability to inhibit enzymes can provide insights into its mechanism of action and therapeutic potential.
  • Cellular assays: Investigating the effects on cell viability and proliferation can elucidate its biological relevance.

Such studies are essential for establishing the pharmacokinetics and pharmacodynamics of the compound.

Several compounds share structural similarities with 2-(1,3-benzodioxol-5-ylmethyl)-7-fluoro-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, including:

Compound NameStructural FeaturesNotable Activities
2-(1,3-benzodioxol-5-yl)phenolBenzodioxole coreAntioxidant
7-fluoroquinolineFluorinated aromatic systemAntimicrobial
1-(4-propoxyphenyl)-2-pyrrolidinonePyrrolidine derivativeAnalgesic effects

Uniqueness

The uniqueness of 2-(1,3-benzodioxol-5-ylmethyl)-7-fluoro-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione lies in its specific combination of a benzodioxole moiety with a chromeno-pyrrole structure. This combination potentially enhances its biological activity compared to other similar compounds that lack such structural diversity.

XLogP3

4.8

Hydrogen Bond Acceptor Count

7

Exact Mass

487.14311558 g/mol

Monoisotopic Mass

487.14311558 g/mol

Heavy Atom Count

36

Dates

Last modified: 08-09-2024

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